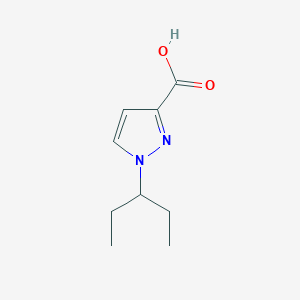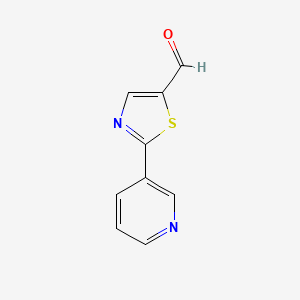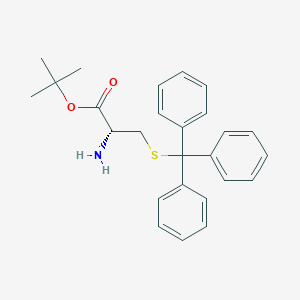![molecular formula C9H18BrNO2 B2477500 Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate CAS No. 106622-19-9](/img/structure/B2477500.png)
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate: is an organic compound with the molecular formula C9H18BrNO2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate typically begins with the reaction of tert-butyl carbamate with (2R)-4-bromobutan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used in solvents like ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: Products vary based on the oxidizing agent but can include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Chemistry:
Protecting Group: Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Intermediate: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to various substrates for research and diagnostic purposes.
Industry:
Polymer Chemistry: this compound is used in the production of specialty polymers and resins.
Agrochemicals: It is utilized in the synthesis of agrochemical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for subsequent reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the bromobutan-2-yl group.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Comparison:
Uniqueness: Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate is unique due to the presence of both the tert-butyl group and the bromobutan-2-yl group, which confer specific reactivity and steric properties.
Reactivity: The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Applications: While similar compounds are used as protecting groups, the specific structure of this compound allows for unique applications in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROSIRAEKEFNI-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCBr)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)

![3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)


![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)



![N-(4-isopropylphenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2477432.png)
![3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2477434.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)

